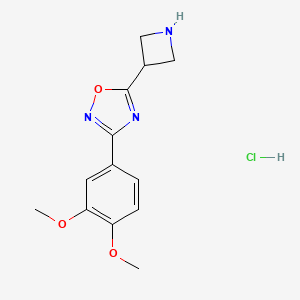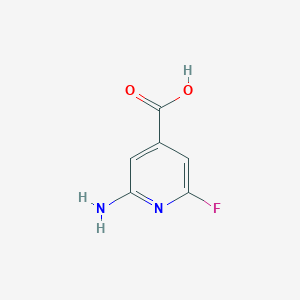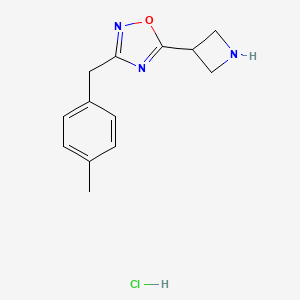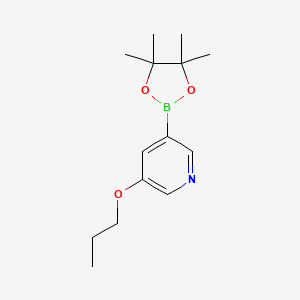
5-Azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride
Übersicht
Beschreibung
5-Azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride, or 5-AO-DMOX, is a novel compound that has recently been studied for its potential applications in medicinal chemistry. 5-AO-DMOX is a derivative of the parent compound 5-azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, which has been studied for its anticancer, anti-inflammatory, and antifungal activities. The hydrochloride salt of 5-AO-DMOX has been synthesized and characterized, and its potential applications are now being explored.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
Research on N-Mannich bases of 1,3,4-oxadiazole derivatives has shown significant antimicrobial and anti-proliferative activities. Compounds with structures integrating oxadiazole and dimethoxyphenyl groups, similar to the one , displayed broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as against the yeast-like fungus Candida albicans. Furthermore, some of these compounds exhibited potent anti-proliferative activity against various cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, highlighting their potential for cancer research applications (L. H. Al-Wahaibi et al., 2021).
Synthesis and Characterization for Antimicrobial Screening
Another research avenue involves the synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and azetidinone derivatives for antimicrobial screening. These studies focus on the antibacterial and antifungal activities of synthesized compounds, demonstrating the versatility of oxadiazole derivatives in targeting a range of microbial pathogens (N. Desai & A. Dodiya, 2014).
Anti-inflammatory and Anticancer Agents
Research into Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives has showcased their efficacy as antimicrobial, antioxidant, antituberculosis, and anticancer agents. These studies reveal the compound's capabilities in offering significant biological activities, pointing towards their broad applicability in medicinal chemistry and drug development processes (Vaijinath A. Verma et al., 2019).
Rapid Synthesis for Pharmacological Evaluation
The rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and their subsequent pharmacological evaluation against bacterial and fungal strains, illustrates the potential of these compounds in developing new antimicrobial agents. This line of research underscores the importance of structural motifs found in the queried compound for antimicrobial applications (K. Mistry & K. R. Desai, 2006).
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-17-10-4-3-8(5-11(10)18-2)12-15-13(19-16-12)9-6-14-7-9;/h3-5,9,14H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSCUGKVSJZHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CNC3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)





